Boiling Point Elevation: 1,4-Isomer Demonstrates 15–25 °C Higher Boiling Point Than Positional Isomers and 155 °C Over Hexanitrodiphenyl Ether
The computed boiling point of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is 649.9 °C , which is 15.2 °C higher than that of the 1,2-positional isomer (634.7 °C) , 24.7 °C higher than the 1,3-isomer (625.2 °C) , and 155.5 °C higher than the non-isomeric analog hexanitrodiphenyl ether (bis(2,4,6-trinitrophenyl) ether, 494.4 °C) . The monotonic decrease in boiling point across the isomeric series (1,4 > 1,2 > 1,3) reflects progressively weaker intermolecular cohesion as the substitution pattern deviates from para geometry.
| Evidence Dimension | Boiling point (computed at 760 mmHg) |
|---|---|
| Target Compound Data | 649.9 °C |
| Comparator Or Baseline | 1,2-isomer: 634.7 °C; 1,3-isomer: 625.2 °C; hexanitrodiphenyl ether: 494.4 °C |
| Quantified Difference | +15.2 °C over 1,2-isomer; +24.7 °C over 1,3-isomer; +155.5 °C over hexanitrodiphenyl ether |
| Conditions | Computed values at 760 mmHg, sourced from Chemsrc and Molbase databases |
Why This Matters
The substantially higher boiling point of the 1,4-isomer indicates stronger intermolecular forces, enabling wider high-temperature processing windows and potentially greater thermal endurance in energetic formulations before phase transition or decomposition.
- [1] Chemsrc. Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene (CAS 94248-51-8). Boiling point 625.2 °C. View Source
- [2] Molbase. 1,3,5-Trinitro-2-(2,4,6-trinitrophenoxy)benzene (CAS 63441-08-7). Boiling point 494.4 °C. View Source
